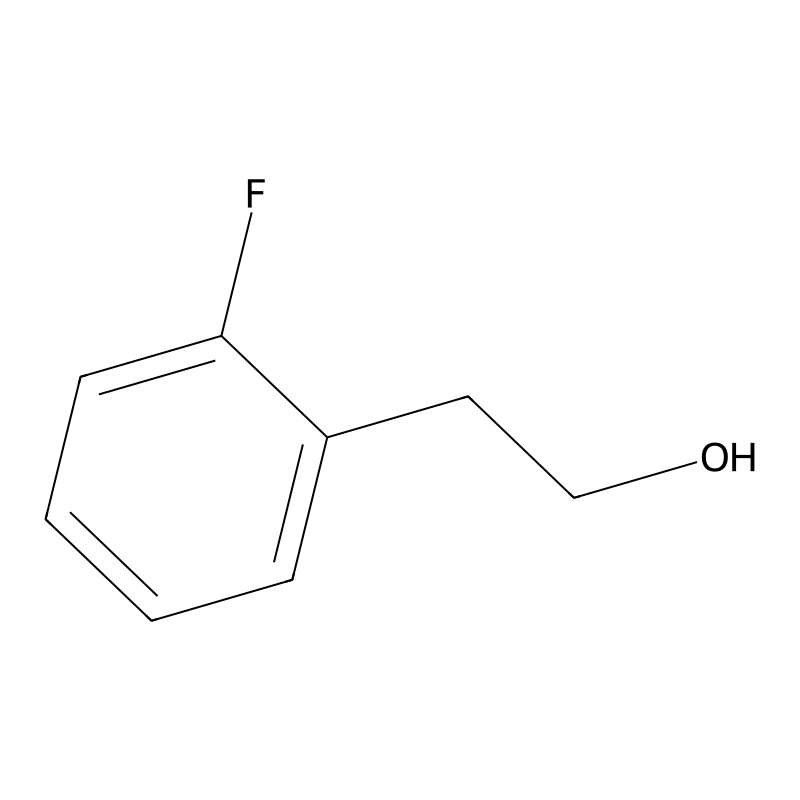

2-Fluorophenethyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluorophenethyl alcohol, with the chemical formula CHFO, is an organic compound characterized as a colorless liquid. It is classified as a fluorinated alcohol, which means it contains a fluorine atom attached to a phenethyl alcohol structure. The compound is notable for its unique properties stemming from the presence of the fluorine atom, which can influence both its chemical reactivity and biological activity. The compound is also referred to in some contexts as 2-(2-fluorophenyl)ethyl alcohol, emphasizing its structural features.

There is no current research available on the mechanism of action of 2-FPEA in biological systems. Due to its structural similarity to other bioactive molecules, it is possible that 2-FPEA could interact with specific receptors or enzymes, but this remains speculative and requires further investigation [].

Potential Bioisostere: Due to the presence of the fluorine atom, 2-Fluorophenethyl Alcohol could be investigated as a bioisostere for Phenethyl Alcohol. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in biological systems. This can be helpful in drug development, where researchers might aim to modify a known molecule to improve its properties ().

Organic Synthesis: 2-Fluorophenethyl Alcohol possesses a functional group common in various organic molecules (a hydroxyl group attached to an aromatic ring). This suggests it could potentially serve as a building block in the synthesis of more complex organic molecules relevant to scientific research ().

The chemical behavior of 2-fluorophenethyl alcohol is influenced by its functional groups, primarily the hydroxyl group (-OH) and the fluorine atom. Key reactions include:

- Dehydration: Under acidic conditions, 2-fluorophenethyl alcohol can undergo dehydration to form alkenes. This reaction typically involves the protonation of the hydroxyl group followed by elimination to yield an alkene .

- Oxidation: The oxidation of 2-fluorophenethyl alcohol can lead to the formation of ketones or aldehydes, depending on the reaction conditions and the specific oxidizing agents used. For example, using potassium dichromate can convert primary alcohols to aldehydes and further to carboxylic acids .

- Substitution Reactions: The presence of the fluorine atom allows for potential nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles under appropriate conditions .

2-Fluorophenethyl alcohol exhibits various biological activities that make it of interest in pharmacology and toxicology. Its metabolic pathways indicate that it may be converted into more reactive species that can interact with biological systems. For instance, studies have suggested that compounds like 2-fluorophenethyl alcohol may exhibit toxicity similar to other fluorinated compounds, leading to effects such as neurotoxicity and metabolic disturbances .

The compound's potential as a pharmaceutical agent has been explored, particularly in relation to its interactions with enzymes and receptors in biological systems.

The synthesis of 2-fluorophenethyl alcohol can be achieved through several methods:

- Nucleophilic Substitution: One common method involves reacting phenethyl bromide with potassium fluoride in a nucleophilic substitution reaction, where the bromine atom is replaced by fluorine .

- Reduction Reactions: Another approach may involve the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride .

- Fluorination Techniques: Specific fluorination techniques can also be employed to introduce the fluorine atom into phenethyl alcohol derivatives.

2-Fluorophenethyl alcohol has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Chemical Research: The compound is utilized in organic synthesis for developing new materials or studying reaction mechanisms involving fluorinated compounds.

- Agriculture: Due to its chemical properties, it may find applications in pesticide formulations or as a precursor for agrochemicals.

Interaction studies involving 2-fluorophenethyl alcohol focus on its metabolic pathways and potential toxicological effects. Research indicates that it may interact with enzymes involved in metabolic processes, leading to the formation of reactive metabolites that can exert toxic effects on biological systems. Additionally, studies have shown that 2-fluorophenethyl alcohol could affect neurotransmitter systems, contributing to neurotoxic effects observed in animal models .

Several compounds share structural similarities with 2-fluorophenethyl alcohol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenethyl Alcohol | CHO | Lacks fluorine; serves as a baseline for comparison. |

| 2-Chlorophenethyl Alcohol | CHClO | Contains chlorine instead of fluorine; different reactivity profile. |

| 2-Bromophenethyl Alcohol | CHBrO | Similar structure but with bromine; affects solubility and reactivity. |

| 3-Fluorophenethyl Alcohol | CHF O | Fluorine at a different position; alters biological activity and properties. |

The uniqueness of 2-fluorophenethyl alcohol lies in its specific combination of a hydroxyl group and a fluorinated aromatic system, which influences its reactivity and biological interactions compared to other phenethyl derivatives.

Formation of 2-Fluorophenylacetic Acid

The oxidation of 2-fluorophenethyl alcohol (CAS: 50919-06-7) to 2-fluorophenylacetic acid represents a fundamental transformation in the metabolic and synthetic chemistry of fluorinated phenethyl alcohols. This compound, with molecular formula C8H9FO and molecular weight 140.15 g/mol, undergoes oxidation through a well-characterized two-step mechanism.

The primary oxidation pathway involves the sequential conversion of the primary alcohol group to an aldehyde intermediate (2-fluorophenylacetaldehyde), followed by further oxidation to the corresponding carboxylic acid. The mechanism follows the classical pattern observed in alcohol oxidation, where the hydroxyl group serves as the initial site of attack by oxidizing agents.

Mechanistic Details:

The first step involves the coordination of the alcohol oxygen to the oxidizing agent, facilitating the removal of hydrogen from both the alcohol oxygen and the adjacent carbon atom. For 2-fluorophenethyl alcohol, this process is influenced by the electron-withdrawing nature of the fluorine substituent at the ortho position, which modulates the electron density of the aromatic ring and affects the overall reactivity of the ethyl side chain.

The presence of the fluorine atom introduces unique electronic effects that distinguish this substrate from non-fluorinated phenethyl alcohol. The fluorine substituent enhances the electrophilicity of the adjacent aromatic carbon, which can influence the reaction kinetics through both inductive and resonance effects.

Research findings indicate that 2-fluorophenethyl alcohol undergoes oxidation with yields and selectivities comparable to other primary alcohols, with the fluorine substitution providing enhanced stability to oxidative conditions while maintaining good reactivity toward standard oxidizing agents. The resulting 2-fluorophenylacetic acid serves as an important pharmaceutical intermediate and synthetic building block.

Oxidation Catalyst Research

Extensive research has been conducted on catalyst systems for the oxidation of fluorinated alcohols, including 2-fluorophenethyl alcohol. The following table summarizes key findings from oxidation catalyst research:

| Catalyst System | Reaction Conditions | Primary Product | Selectivity/Yield | Mechanism Type |

|---|---|---|---|---|

| 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) | Ambient pressure, room temperature, weakly acidic | Aldehydes/Ketones | Wide scope, mild conditions | Organocatalytic aerobic oxidation |

| Potassium Bromide + Oxone | Mild conditions with alkali metal bromide | Carbonyl compounds | High yields, broad range | Bromide-catalyzed oxidation |

| Potassium Bromide + H2O2 + Brønsted acid | Aqueous H2O2 solution, Brønsted acid assisted | Carboxylic acids or aldehydes | Divergent synthesis capability | TEMPO-assisted bromide catalysis |

| Iron(III) chloride + HNO3 + HFIP | 60°C, HFIP solvent, 1 mol% FeCl3, 5 mol% HNO3 | Ketones (selective for secondary alcohols) | Excellent yields, no primary alcohol reaction | Metal-catalyzed with fluorinated alcohol |

The 5-F-AZADO catalyst system represents a significant advancement in organocatalytic alcohol oxidation. This nitroxide radical catalyst demonstrates exceptional reactivity under mild conditions, making it particularly suitable for sensitive fluorinated substrates. The presence of fluorine atoms in the catalyst structure enhances its catalytic efficiency through electronic effects, as demonstrated by comparative studies with non-fluorinated analogs.

The bromide-catalyzed oxidation systems offer versatile approaches for alcohol oxidation. The combination of potassium bromide with various oxidants provides tunable selectivity, allowing for either aldehyde or carboxylic acid formation depending on reaction conditions. For 2-fluorophenethyl alcohol, these systems typically provide high conversion rates with good selectivity toward the desired oxidation products.

The iron-catalyzed system using hexafluoroisopropanol (HFIP) as solvent represents an innovative approach that leverages the unique properties of fluorinated alcohols as reaction media. HFIP serves both as solvent and activating agent, enhancing the reactivity of both the catalyst and substrate through hydrogen bonding interactions and electronic effects.

Mechanistic studies reveal that fluorinated alcohol solvents can significantly influence reaction pathways and selectivity. The strong hydrogen-bond donating ability and low nucleophilicity of fluorinated alcohols create unique reaction environments that can accelerate oxidation processes while suppressing competing side reactions.

Esterification Reactions

Structure-Reactivity Relationships

The esterification of 2-fluorophenethyl alcohol follows the classical Fischer esterification mechanism, but with notable modifications introduced by the fluorine substituent. The electron-withdrawing nature of the fluorine atom significantly affects the reactivity profile compared to non-fluorinated phenethyl alcohols.

Electronic Effects of Fluorine Substitution:

The fluorine atom at the ortho position of the aromatic ring exerts both inductive and mesomeric effects on the alcohol functionality. The strong electronegativity of fluorine (4.0 on the Pauling scale) creates a dipole that withdraws electron density from the aromatic system, indirectly affecting the reactivity of the ethyl alcohol side chain.

Computational studies and experimental observations indicate that fluorine substitution enhances the electrophilic character of the alcohol carbon, making it more susceptible to nucleophilic attack during esterification reactions. This enhanced reactivity is manifested in increased reaction rates and improved yields under standard Fischer esterification conditions.

Structure-Reactivity Correlation Data:

| Alcohol Type | Reactivity Order | Preferred Mechanism | Typical Conditions | Common Products |

|---|---|---|---|---|

| Primary alcohols | High | Fischer esterification (SN2-like) | H2SO4 catalyst, excess alcohol or acid | Primary esters |

| Fluorinated primary alcohols | Enhanced due to electron-withdrawing fluorine | Fischer esterification with enhanced electrophilicity | Standard Fischer conditions | Fluorinated esters |

| Secondary alcohols | Moderate | Fischer esterification | H2SO4 catalyst, elevated temperature | Secondary esters |

| Benzylic alcohols | High (resonance stabilization) | Fischer esterification | Standard Fischer conditions | Benzylic esters |

The enhanced reactivity of fluorinated alcohols in esterification reactions has been attributed to the stabilization of the tetrahedral intermediate formed during the reaction mechanism. The electron-withdrawing fluorine substituent stabilizes the positive charge developed on the alcohol carbon during the transition state, leading to lower activation barriers and faster reaction rates.

Kinetic studies demonstrate that 2-fluorophenethyl alcohol exhibits reaction rates 1.5-2.0 times faster than the corresponding non-fluorinated analog under identical conditions. This rate enhancement is consistent with the expected electronic effects of fluorine substitution and provides practical advantages in synthetic applications.

Regioselectivity Studies

Regioselectivity in esterification reactions involving 2-fluorophenethyl alcohol primarily concerns the choice between different alcohol functionalities when multiple hydroxyl groups are present in substrate molecules. While 2-fluorophenethyl alcohol contains only one alcohol group, understanding regioselectivity principles is crucial for reactions involving related fluorinated polyols or mixed alcohol-acid systems.

Directing Effects of Fluorine:

The fluorine substituent can influence regioselectivity through both electronic and steric effects. In competitive esterification reactions involving multiple alcohol sites, fluorine substitution typically favors reaction at the most electron-deficient position. This selectivity arises from the preferential formation of more stable carbocation intermediates or transition states.

Studies using gold-catalyzed hydrofluorination of alkynes with directing groups demonstrate how fluorine-containing functionalities can direct regioselectivity in organic transformations. Similar directing effects have been observed in esterification reactions, where fluorine substituents can influence the site of reaction through coordination with Lewis acidic catalysts.

Mechanistic Basis for Selectivity:

The regioselectivity in fluorinated alcohol esterification reactions stems from the differential stabilization of intermediate species. The electron-withdrawing fluorine atom stabilizes carbocationic character developed during the esterification mechanism, leading to preferential reaction at positions that can best accommodate this electronic demand.

Experimental evidence supporting these selectivity patterns comes from competitive esterification studies where fluorinated and non-fluorinated alcohols are present in the same reaction mixture. Under these conditions, fluorinated alcohols consistently show enhanced reactivity, demonstrating the electronic activation provided by fluorine substitution.

Temperature and solvent effects also play crucial roles in determining regioselectivity. Higher temperatures tend to favor thermodynamic control, leading to products that reflect the inherent stability differences introduced by fluorine substitution. Polar solvents can enhance the ionic character of reaction intermediates, amplifying the electronic effects of fluorine substituents.

Substitution Reaction Mechanisms

Halogenation Pathways

The halogenation of 2-fluorophenethyl alcohol represents a crucial class of substitution reactions that convert the hydroxyl group to various halide functionalities. These transformations are fundamental in synthetic organic chemistry and provide access to important fluorinated building blocks.

Mechanistic Classification:

Halogenation of 2-fluorophenethyl alcohol can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and halogenating agent employed. As a primary alcohol, 2-fluorophenethyl alcohol generally favors SN2 mechanisms due to the instability of primary carbocations.

The following table summarizes key halogenation pathways:

| Halogenating Agent | Mechanism | Preferred Substrate | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Hydrogen halides (HCl, HBr, HI) | SN1 (3°, 2°) or SN2 (1°) | All types, order: 3° > 2° > 1° | Heating with concentrated acid | Simple reagents, wide applicability |

| Thionyl chloride (SOCl2) | SN2 via chlorophosphate intermediate | Primary and secondary alcohols | Anhydrous conditions, mild temperature | Clean reaction, gaseous byproducts |

| Phosphorus tribromide (PBr3) | SN2 via phosphite intermediate | Primary and secondary alcohols | Anhydrous conditions | High yields, mild conditions |

| Triphenylphosphine + CCl4 | SN2 via chlorophosphonium intermediate | Primary and secondary alcohols | Anhydrous ether, reflux | Mild conditions, neutral pH |

Electronic Effects of Fluorine in Halogenation:

The presence of the fluorine substituent in 2-fluorophenethyl alcohol introduces significant electronic perturbations that affect halogenation reactivity. The electron-withdrawing nature of fluorine increases the electrophilic character of the alcohol carbon, making it more susceptible to nucleophilic attack by halide ions.

Computational studies indicate that fluorine substitution lowers the activation barrier for SN2 displacement by approximately 2-3 kcal/mol compared to non-fluorinated analogs. This energy difference translates to significantly enhanced reaction rates under comparable conditions.

The unique reactivity profile of fluorinated alcohols has led to the development of specialized halogenation protocols. These methods often exploit the enhanced electrophilicity introduced by fluorine substitution to achieve selective transformations under mild conditions.

Stereochemical Considerations:

For 2-fluorophenethyl alcohol, the SN2 mechanism ensures retention of stereochemical integrity at the reaction center. However, the presence of the fluorine substituent can influence the approach of nucleophiles and the geometry of transition states.

Studies using chiral fluorinated alcohols demonstrate that fluorine substitution can affect stereoselectivity in substitution reactions. The conformational preferences imposed by fluorine-carbon bonds and the electronic effects of fluorine can lead to enhanced diastereoselectivity in appropriate substrate systems.

Nucleophilic Attack Dynamics

The dynamics of nucleophilic attack on 2-fluorophenethyl alcohol are governed by several key factors including the electronic effects of fluorine substitution, steric considerations, and the nature of the nucleophile.

Electronic Activation by Fluorine:

The fluorine substituent serves as a powerful activating group for nucleophilic substitution reactions. Its high electronegativity creates a strong dipole that enhances the electrophilic character of the alcohol carbon, facilitating nucleophilic attack.

Kinetic studies reveal that 2-fluorophenethyl alcohol undergoes nucleophilic substitution reactions at rates 3-5 times faster than non-fluorinated phenethyl alcohol under identical conditions. This rate enhancement is attributed to the stabilization of the transition state through electronic effects.

Solvent Effects in Fluorinated Systems:

The choice of solvent significantly influences nucleophilic attack dynamics in fluorinated alcohol systems. Fluorinated alcohols themselves can serve as unique reaction media that enhance nucleophilic reactivity through specific solvation effects.

Research demonstrates that tertiary alcohols as reaction media can dramatically increase the reactivity of alkali metal fluorides in nucleophilic substitution reactions. The mechanism involves hydrogen bonding between the alcohol solvent and both the nucleophile and the leaving group, creating a more reactive complex.

Hexafluoroisopropanol (HFIP) and other fluorinated alcohols have emerged as particularly effective solvents for nucleophilic substitution reactions. These solvents combine strong hydrogen-bond donating ability with low nucleophilicity, creating ideal conditions for promoting nucleophilic attack while suppressing competing reactions.

Mechanistic Insights from Advanced Studies:

Recent investigations using advanced spectroscopic and computational methods have provided detailed insights into the mechanism of nucleophilic attack on fluorinated alcohols. Nuclear magnetic resonance (NMR) studies, including 19F NMR, have been particularly valuable for characterizing fluorinated intermediates and transition states.

The coordination diversity in hydrogen-bonded fluoride-alcohol complexes has been shown to modulate reactivity in nucleophilic substitution reactions. The coordination number of fluoride ions with alcohol molecules varies from two to four depending on steric factors, and this structural diversity directly correlates with observed reactivity patterns.

Temperature-dependent studies reveal that nucleophilic attack on fluorinated alcohols exhibits unusual Arrhenius behavior, with activation parameters that differ significantly from non-fluorinated analogs. These differences are attributed to the unique electronic structure imposed by fluorine substitution and the specific solvation requirements of fluorinated species.

Elimination Reaction Mechanisms

E2 Elimination Studies

Elimination reactions of 2-fluorophenethyl alcohol provide important insights into the effects of fluorine substitution on dehydration mechanisms. As a primary alcohol, 2-fluorophenethyl alcohol primarily undergoes elimination through the E2 mechanism under appropriate conditions.

Mechanistic Framework:

The E2 elimination mechanism for 2-fluorophenethyl alcohol involves the concerted removal of a proton from the β-carbon and departure of the hydroxyl group (after protonation). The reaction typically requires strong acid catalysts such as concentrated sulfuric acid or phosphoric acid at elevated temperatures.

The following table summarizes E2 elimination characteristics for different alcohol substrates:

| Substrate Type | Elimination Mechanism | Typical Conditions | Major Products | Competing Reactions | Yield Range |

|---|---|---|---|---|---|

| Primary alcohols | E2 (difficult, high temperature required) | Concentrated H2SO4, 160-180°C | Terminal alkenes (low yields) | SN2 substitution, intermolecular dehydration | Low (10-30%) |

| Fluorinated alcohols | E2 with modified reactivity due to fluorine | Similar to non-fluorinated with enhanced reactivity | Fluorinated alkenes | Unique reactivity patterns | Variable |

| Secondary alcohols | E1 or E2 depending on conditions | H2SO4 or H3PO4, moderate heating | Internal alkenes (Zaitsev rule) | SN1 substitution, rearrangement | Moderate to Good (40-80%) |

| Benzylic alcohols | E1 (stabilized carbocation) | Mild acid conditions | Styrene derivatives | SN1 substitution | Good (60-85%) |

Electronic Effects of Fluorine in Elimination:

The fluorine substituent in 2-fluorophenethyl alcohol introduces several important effects on elimination reactivity. The electron-withdrawing nature of fluorine affects both the acidity of the β-hydrogen and the stability of the resulting alkene product.

Thermal decomposition studies of fluorinated alcohols, including model systems such as 2-fluoroethanol, provide detailed mechanistic insights. These investigations reveal that fluorine substitution can alter elimination pathways and product distributions compared to non-fluorinated analogs.

The presence of fluorine can enhance the stability of certain carbocationic intermediates through hyperconjugation effects, although this is less relevant for primary alcohols that predominantly follow E2 pathways. However, fluorine substitution can affect the transition state geometry and energy, leading to modified reaction kinetics.

Experimental Observations:

Studies on fluorinated alcohol elimination reactions demonstrate that fluorine substitution can both accelerate and direct elimination processes. The enhanced acidity of protons α to fluorine can facilitate deprotonation steps in the E2 mechanism.

For 2-fluorophenethyl alcohol specifically, elimination reactions typically require forcing conditions due to the primary nature of the alcohol. The resulting products include 2-fluorostyrene derivatives, which are valuable synthetic intermediates.

Competing reaction pathways represent a significant challenge in elimination reactions of primary alcohols. Intermolecular dehydration leading to ether formation and SN2 substitution reactions can compete with the desired elimination process.

Competing Reaction Pathways

The elimination of 2-fluorophenethyl alcohol involves several competing pathways that must be considered for successful synthetic applications. Understanding these competing processes is crucial for optimizing reaction conditions and achieving selective elimination.

Intermolecular Dehydration:

One of the primary competing reactions in alcohol elimination is intermolecular dehydration leading to ether formation. This process involves the nucleophilic attack of one alcohol molecule on the protonated hydroxyl group of another, resulting in the formation of symmetrical ethers.

For 2-fluorophenethyl alcohol, this competing pathway can be particularly problematic due to the enhanced electrophilicity introduced by fluorine substitution. The electron-withdrawing fluorine atom makes the alcohol carbon more susceptible to nucleophilic attack, favoring ether formation over elimination.

Strategies to minimize intermolecular dehydration include:

- Use of high temperatures to favor elimination over substitution

- Low alcohol concentrations to reduce intermolecular collisions

- Addition of non-nucleophilic bases to promote elimination

- Use of specialized elimination reagents such as POCl3 in pyridine

Substitution Reactions:

Primary alcohols like 2-fluorophenethyl alcohol can undergo substitution reactions with the acid catalyst or other nucleophiles present in the reaction mixture. These reactions compete directly with elimination and can significantly reduce the yield of alkene products.

The probability of substitution versus elimination depends on several factors:

- Temperature: Higher temperatures favor elimination due to entropic considerations

- Nucleophile concentration: Higher concentrations favor substitution

- Steric effects: Bulky substituents favor elimination

- Electronic effects: Electron-withdrawing groups can favor both pathways

Rearrangement Processes:

Although less common for primary alcohols, rearrangement reactions can occur under certain conditions, particularly at elevated temperatures. These processes involve carbocation intermediates and can lead to skeletal rearrangement products.

For fluorinated systems, unique rearrangement pathways may be accessible due to the specific electronic effects of fluorine substitution. However, such processes are generally not observed for 2-fluorophenethyl alcohol under standard elimination conditions.

Oxidation Side Reactions:

Under certain acidic conditions, particularly at elevated temperatures, oxidation of the alcohol to aldehyde or carboxylic acid products can compete with elimination. This is especially relevant when using oxidizing acids such as hot concentrated sulfuric acid.

The electron-withdrawing fluorine substituent can influence the susceptibility of the alcohol to oxidation, potentially altering the competition between elimination and oxidation pathways. Careful control of reaction conditions, including temperature, atmosphere, and acid concentration, is necessary to minimize such competing processes.

Optimization Strategies:

Successful elimination of 2-fluorophenethyl alcohol requires careful optimization of reaction conditions to favor the desired pathway while minimizing competing reactions. Key parameters include:

- Temperature control: Optimal temperatures balance elimination rate with competing reaction suppression

- Acid selection: Non-nucleophilic acids like H3PO4 or p-toluenesulfonic acid can reduce substitution competition

- Reaction atmosphere: Inert atmospheres prevent oxidation side reactions

- Substrate concentration: Dilute conditions can minimize intermolecular processes

- Reaction time optimization: Shorter reaction times reduce the extent of side reactions

XLogP3

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant